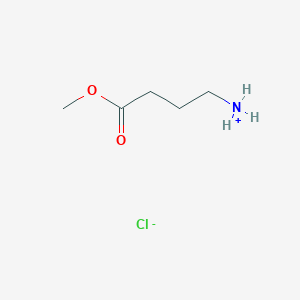

Methyl 4-aminobutanoate hydrochloride

Description

The exact mass of the compound Methyl 4-aminobutanoate Hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-aminobutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-aminobutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 4-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-8-5(7)3-2-4-6;/h2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGPRLVPWACBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926678 | |

| Record name | Methyl 4-aminobutanoatato--hydrogen chlorido (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-60-2 | |

| Record name | Methyl 4-aminobutyrate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-aminobutanoatato--hydrogen chlorido (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-4-oxobutan-1-aminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Methyl 4-aminobutanoate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride, is a derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Its esterified form offers altered physicochemical properties that are of significant interest in neuropharmacology and drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-aminobutanoate hydrochloride, compiled from various chemical data sources.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of Methyl 4-aminobutanoate hydrochloride are summarized in the table below. This data is crucial for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 153.61 g/mol | [1][3][4] |

| Appearance | White to almost white crystalline powder or crystals | [1][3] |

| Melting Point | 105-107 °C | [3] |

| 120-125 °C (lit.) | [1][5][6] | |

| 122.0 to 126.0 °C | [7] | |

| Boiling Point | 164.8 °C at 760 mmHg | [3][5] |

| Density | 0.99 g/cm³ | [3] |

| Solubility | Soluble in DMSO (30 mg/mL) | [8] |

| Flash Point | 38.7 °C | [3][5] |

| Vapor Pressure | 1.93 mmHg at 25°C | [3][5] |

| pKa | Data not available | |

| LogP (XLogP3) | 1.40060 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Spectral Data

Spectral analysis is fundamental for the structural confirmation of Methyl 4-aminobutanoate hydrochloride.

-

¹H NMR (400 MHz, D₂O): δ 3.46 (s, 3H), 2.79 (t, J = 7.6 Hz, 2H), 2.28 (t, J = 7.3 Hz, 2H), 1.77-1.67 (m, 2H).[1]

-

Mass Spectrometry (ESI-MS): Calculated for [M + H - HCl]⁺ m/z: 118.1, Measured: 118.1.[1]

Experimental Methodologies

While detailed experimental protocols for the determination of the above physical properties are not extensively published in readily available literature, a general synthetic method has been described.

Synthesis of Methyl 4-aminobutanoate hydrochloride

A common laboratory-scale synthesis involves the esterification of gamma-aminobutyric acid (GABA). Thionyl chloride (20 mmol) is added dropwise to a solution of gamma-aminobutyric acid (10 mmol) in methanol (B129727) (20 mL) under ice bath conditions.[1] The reaction mixture is then stirred at room temperature for approximately 2 hours.[1] Following the reaction, the solvent is removed by rotary evaporation to yield the product as a white solid.[1]

Structural and Property Relationships

The chemical structure of Methyl 4-aminobutanoate hydrochloride dictates its physical properties and, consequently, its behavior in biological and chemical systems. The following diagram illustrates the key structural features and their influence on the compound's characteristics.

Handling and Storage

For optimal stability, Methyl 4-aminobutanoate hydrochloride should be stored in a cool, dark place, preferably at temperatures below 15°C. It is recommended to store the compound under an inert atmosphere as it is sensitive to air and moisture.[4] For solutions, it is advised to aliquot and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[9]

References

- 1. Methyl 4-aminobutyrate hydrochloride | 13031-60-2 [chemicalbook.com]

- 2. molnova.com [molnova.com]

- 3. echemi.com [echemi.com]

- 4. labsolu.ca [labsolu.ca]

- 5. METHYL 4-AMINOBUTANOATE HCL [chembk.com]

- 6. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]

- 7. 4-アミノ酪酸メチル塩酸塩 | Methyl 4-Aminobutyrate Hydrochloride | 13031-60-2 | 東京化成工業株式会社 [tcichemicals.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Synthesis of Methyl 4-Aminobutanoate Hydrochloride from γ-Aminobutyric Acid (GABA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-aminobutanoate hydrochloride from γ-aminobutyric acid (GABA). The primary method discussed is the Fischer esterification, a fundamental reaction in organic chemistry. This document details various established protocols, presents comparative data, and offers complete experimental methodologies for the synthesis, purification, and characterization of the target compound.

Introduction

Methyl 4-aminobutanoate, the methyl ester of GABA, serves as a valuable building block in the synthesis of various pharmacologically active molecules and research compounds. Its hydrochloride salt is often preferred due to its increased stability and crystallinity, which facilitates handling and purification. The synthesis is typically achieved through the acid-catalyzed esterification of GABA with methanol (B129727). This guide explores three common and effective methods for this transformation: the use of anhydrous hydrogen chloride gas, thionyl chloride, and trimethylchlorosilane as the acid catalyst.

Comparative Analysis of Synthesis Methods

The selection of a synthetic method for the esterification of GABA depends on factors such as available equipment, scale, safety considerations, and desired purity. The following table summarizes the key quantitative and qualitative aspects of the three primary methods.

| Method | Reagents | Reported Yield | Reaction Conditions | Advantages | Disadvantages |

| Anhydrous HCl Gas | GABA, Methanol, Anhydrous HCl | ~99% (calculated)[1] | Reflux, 17 hours | High yield, relatively clean reaction. | Requires handling of corrosive HCl gas. |

| Thionyl Chloride | GABA, Methanol, Thionyl Chloride (SOCl₂) | 96.0%[2] | 0°C to room temperature, 2 hours | High yield, convenient in situ generation of HCl, short reaction time. | Thionyl chloride is a hazardous and corrosive reagent. |

| Trimethylchlorosilane | GABA, Methanol, Trimethylchlorosilane (TMSCl) | Good to Excellent[3] | Room temperature, 12-24 hours | Mild reaction conditions, operationally simple. | TMSCl is moisture sensitive. |

Chemical Reaction Pathway

The synthesis of methyl 4-aminobutanoate hydrochloride from GABA is a classic example of a Fischer esterification. The reaction proceeds by protonation of the carboxylic acid group of GABA, making it more susceptible to nucleophilic attack by methanol. The amino group of GABA is also protonated in the acidic medium, forming the ammonium (B1175870) salt which protects it from side reactions.

Caption: Fischer Esterification of GABA to its methyl ester hydrochloride.

Experimental Protocols

The following are detailed experimental procedures for the three discussed synthetic methods.

Method 1: Anhydrous Hydrogen Chloride Gas in Methanol

This protocol is adapted from a procedure reported by PrepChem.[1]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, suspend 20.64 g (0.2 mole) of 4-aminobutyric acid in 200 ml of methanol at room temperature.

-

Slowly bubble anhydrous HCl gas into the stirred heterogeneous mixture. The reaction is exothermic, and after approximately 5 minutes, the mixture will warm to a gentle reflux.

-

Immerse the flask in an ice bath (0°C) to control the temperature.

-

Continue the addition of HCl gas for an additional 5 minutes after the mixture has cooled.

-

Remove the gas inlet, place the reaction under a nitrogen atmosphere, and heat to reflux for 17 hours.

-

After reflux, cool the mixture to room temperature and remove the solvent by rotary evaporation under reduced pressure.

-

The resulting white solid is methyl 4-aminobutanoate hydrochloride.

Purification: The product can be used without further purification or can be recrystallized from a suitable solvent system such as methanol/diethyl ether.

Yield Calculation:

-

Theoretical Yield: 0.2 mole * 153.61 g/mol = 30.72 g

-

Reported Actual Yield: 30.70 g[1]

-

Percentage Yield: (30.70 g / 30.72 g) * 100% ≈ 99.9%

Method 2: Thionyl Chloride in Methanol

This method provides a convenient in situ generation of HCl.[2]

Procedure:

-

To a stirred solution of 4-aminobutyric acid (10 mmol) in methanol (20 mL), slowly add thionyl chloride (20 mmol) dropwise under ice bath conditions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 2 hours.

-

Remove the solvent by rotary evaporation to yield the crude product.

Purification: The white solid product can be purified by recrystallization.

Reported Yield: 96.0%[2]

Method 3: Trimethylchlorosilane (TMSCl) in Methanol

This is a mild and operationally simple method for the esterification of amino acids.[3]

General Procedure:

-

To a suspension of the amino acid (0.1 mol) in methanol (100 mL), slowly add freshly distilled trimethylchlorosilane (0.2 mol) with stirring.

-

Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-24 hours), concentrate the reaction mixture on a rotary evaporator to obtain the amino acid ester hydrochloride.

Purification: The product can be purified by recrystallization.

Experimental Workflow

The general workflow for the synthesis and purification of methyl 4-aminobutanoate hydrochloride is outlined below.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Product Characterization

The identity and purity of the synthesized methyl 4-aminobutanoate hydrochloride should be confirmed by standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO₂ | |

| Molecular Weight | 153.61 g/mol | |

| Appearance | White to off-white solid/crystals | [1] |

| Melting Point | 110-115 °C | [1] |

| Purity (Typical) | >98% (HPLC), ≥99.0% (Titration) | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, D₂O): δ 3.46 (s, 3H), 2.79 (t, J = 7.6 Hz, 2H), 2.28 (t, J = 7.3 Hz, 2H), 1.77-1.67 (m, 2H).[2]

-

¹³C NMR: δ 175.7, 52.4, 38.8, 30.6, 22.1.[3]

Safety and Handling

-

γ-Aminobutyric acid (GABA): Generally considered safe to handle.

-

Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin absorption.

-

Anhydrous Hydrogen Chloride: Corrosive gas, toxic by inhalation. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a fume hood.

-

Trimethylchlorosilane (TMSCl): Flammable liquid, corrosive, and reacts with water. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of methyl 4-aminobutanoate hydrochloride from GABA can be accomplished efficiently through several variations of the Fischer esterification. The choice of method depends on the specific requirements of the laboratory and the desired scale of the reaction. The use of thionyl chloride or trimethylchlorosilane offers operational advantages over the handling of anhydrous HCl gas, while all three methods are capable of producing high yields of the desired product. Proper purification and characterization are essential to ensure the quality of the final compound for its intended research or developmental applications.

References

Methyl 4-aminobutanoate hydrochloride: A Technical Guide

CAS Number: 13031-60-2

This technical guide provides a comprehensive overview of Methyl 4-aminobutanoate hydrochloride, a key reagent in neuroscience research and a derivative of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and its role within the GABAergic signaling pathway.

Chemical and Physical Properties

Methyl 4-aminobutanoate hydrochloride is the methyl ester of GABA, presented as a hydrochloride salt.[1] It is a white to off-white crystalline solid.[3][4] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C5H12ClNO2 | [5] |

| Molecular Weight | 153.61 g/mol | [1] |

| Melting Point | 120-125 °C | [5][6] |

| Boiling Point | 164.8 °C at 760 mmHg | [5][6] |

| Flash Point | 38.7 °C | [5][6] |

| Vapor Pressure | 1.93 mmHg at 25°C | [5][6] |

| Solubility | Soluble in DMSO (30 mg/mL) | [1] |

| Purity | ≥98.0% | [7][8] |

Experimental Protocols

Synthesis of Methyl 4-aminobutanoate hydrochloride

Two common methods for the synthesis of Methyl 4-aminobutanoate hydrochloride are presented below.

Method 1: Fischer Esterification with Anhydrous HCl [9]

This method involves the direct esterification of 4-aminobutyric acid with methanol (B129727), using anhydrous hydrogen chloride as both a catalyst and a source of the hydrochloride salt.

Materials:

-

4-aminobutyric acid (GABA)

-

Methanol (anhydrous)

-

Anhydrous Hydrogen Chloride (gas)

-

Ice bath

Procedure:

-

Suspend 4-aminobutyric acid (0.2 mole) in anhydrous methanol (200 ml) at room temperature.

-

Slowly bubble anhydrous HCl gas into the mixture. The reaction is exothermic and will warm to a gentle reflux.

-

Once reflux begins, place the reaction mixture in an ice bath to cool.

-

Continue bubbling HCl for an additional 5 minutes after cooling.

-

Place the reaction under a nitrogen atmosphere and reflux for 17 hours.

-

Evaporate the solvent in vacuo to obtain the crude product as a white solid.

-

The product can be used in the next step without further purification.[9]

Method 2: Thionyl Chloride Esterification [3]

This alternative method utilizes thionyl chloride for the esterification process.

Materials:

-

gamma-aminobutyric acid (GABA)

-

Methanol

-

Thionyl chloride

-

Ice bath

Procedure:

-

Dissolve gamma-aminobutyric acid (10 mmol) in methanol (20 mL) under ice bath conditions.

-

Slowly add thionyl chloride (20 mmol) dropwise to the solution.

-

Stir the reaction mixture at room temperature for approximately 2 hours.

-

Remove the solvent by rotary evaporation to yield the final product as a white solid.

Analytical Characterization

The identity and purity of the synthesized Methyl 4-aminobutanoate hydrochloride can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for structural elucidation. The expected signals for Methyl 4-aminobutanoate hydrochloride in D2O are: δ 3.46 (s, 3H), 2.79 (t, J = 7.6 Hz, 2H), 2.28 (t, J = 7.3 Hz, 2H), 1.77-1.67 (m, 2H).[3]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight. The expected value for the [M + H-HCl]+ ion is m/z 118.1.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.

Signaling Pathway and Biological Role

Methyl 4-aminobutanoate hydrochloride serves as a precursor to GABA, the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS).[2][10] GABA plays a crucial role in reducing neuronal excitability by binding to its receptors, primarily GABAA and GABAB receptors.[11]

Caption: Overview of the GABAergic signaling pathway.

The binding of GABA to GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-), causing hyperpolarization of the postsynaptic neuron and making it less likely to fire an action potential.[11] GABAB receptors are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels (K+), also resulting in hyperpolarization.[11]

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of Methyl 4-aminobutanoate hydrochloride.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GABA - Wikipedia [en.wikipedia.org]

- 3. Methyl 4-aminobutyrate hydrochloride | 13031-60-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chembk.com [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. labproinc.com [labproinc.com]

- 8. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]

- 9. prepchem.com [prepchem.com]

- 10. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

A Technical Guide to Methyl 4-Aminobutanoate Hydrochloride for Researchers and Drug Development Professionals

An In-depth Review of its Properties, Synthesis, and Role in Modulating GABAergic Signaling

Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride, is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] This compound serves as a valuable building block in medicinal chemistry and a useful tool in neuroscience research. Its structural similarity to GABA allows it to interact with the GABAergic system, making it a subject of interest for the development of novel therapeutics targeting neurological and psychiatric disorders.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its relevance within the context of GABAergic signaling pathways.

Core Physicochemical and Molecular Data

Methyl 4-aminobutanoate hydrochloride is a white crystalline powder.[4] Key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C5H12ClNO2 | [5][6] |

| Molecular Weight | 153.61 g/mol | [5][7][8][9][10] |

| CAS Number | 13031-60-2 | [6][7][9][10] |

| Melting Point | 120-125 °C | [5][9][10] |

| Boiling Point | 164.8 °C at 760 mmHg | [5][7] |

| Synonyms | 4-Aminobutyric acid methyl ester hydrochloride, GABA methyl ester hydrochloride | [9][11] |

Synthesis and Experimental Protocols

The synthesis of methyl 4-aminobutanoate hydrochloride is primarily achieved through the esterification of 4-aminobutyric acid (GABA). Several methods have been reported, with the use of thionyl chloride or anhydrous HCl in methanol (B129727) being common.[4][7][12]

Experimental Protocol: Esterification using Anhydrous HCl in Methanol

This protocol describes a common laboratory-scale synthesis of methyl 4-aminobutanoate hydrochloride.[12]

Materials:

-

4-aminobutyric acid (GABA)

-

Anhydrous methanol

-

Anhydrous hydrochloric acid (gas)

-

Ice bath

-

Reflux apparatus

-

Rotary evaporator

Procedure:

-

Suspend 4-aminobutyric acid (0.2 mole) in anhydrous methanol (200 ml) at room temperature.

-

Slowly bubble anhydrous HCl gas into the mixture. The reaction is exothermic and will warm up.

-

After approximately 5 minutes of HCl addition, the mixture may begin to gently reflux. At this point, place the reaction vessel in an ice bath to control the temperature.

-

Continue to bubble HCl gas for an additional 5 minutes after cooling.

-

Once the HCl addition is complete, place the reaction mixture under a nitrogen atmosphere and reflux for 17 hours.

-

After the reflux period, evaporate the solvent in vacuo to yield a white solid, which is the desired methyl 4-aminobutanoate hydrochloride.[12]

The following diagram illustrates the logical workflow of this synthesis process.

Caption: A flowchart illustrating the synthesis of methyl 4-aminobutanoate hydrochloride.

Role in Drug Development and Neuroscience

Methyl 4-aminobutanoate hydrochloride is primarily utilized as a precursor and building block in the synthesis of more complex molecules, particularly in peptide synthesis.[9][13][14] Its structural relationship to GABA also makes it a useful tool for studying the GABAergic system.

Application in Peptide Synthesis

The incorporation of GABA and its analogues into peptide chains can lead to the development of peptidomimetics with enhanced stability and novel biological activities.[14] Methyl 4-aminobutanoate hydrochloride, with its protected carboxylic acid group, is a convenient starting material for introducing a GABA unit into a peptide sequence in solution-phase synthesis.[10][13]

A Tool for Studying the GABAergic System

As a GABA analogue, the methyl ester can be used in studies to understand the function of the GABAergic system.[3] The central nervous system maintains a delicate balance between excitatory and inhibitory signals, with GABA being the primary inhibitory neurotransmitter.[15][16] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, and sleep disorders.[2][17]

The effects of GABA are mediated through two main classes of receptors: GABA-A and GABA-B receptors.[18]

-

GABA-A receptors are ionotropic, ligand-gated chloride channels that mediate fast synaptic inhibition.[16][18]

-

GABA-B receptors are metabotropic, G-protein coupled receptors that produce slower and more prolonged inhibitory signals.[16][18][19]

Understanding the signaling pathways of these receptors is crucial for the development of drugs that can modulate GABAergic activity.

Caption: A simplified diagram of the GABAergic signaling pathway at a synapse.

Conclusion

Methyl 4-aminobutanoate hydrochloride is a key biochemical reagent with significant applications in synthetic organic chemistry and as a tool for neuroscientific research. Its straightforward synthesis and its identity as a GABA analogue make it a valuable compound for researchers and drug development professionals. A thorough understanding of its properties and its role within the context of the GABAergic system is essential for its effective application in the development of novel therapeutics for a range of neurological disorders.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. Methyl 4-aminobutyrate hydrochloride | 13031-60-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]

- 7. echemi.com [echemi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. 4-アミノ酪酸メチル 塩酸塩 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]

- 11. Methyl 4-Aminobutyrate Hydrochloride | 13031-60-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Frontiers | Neurotransmitters as food supplements: the effects of GABA on brain and behavior [frontiersin.org]

- 18. GABA receptor - Wikipedia [en.wikipedia.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

Technical Guide: Spectral and Analytical Profile of GABA Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for gamma-aminobutyric acid (GABA) methyl ester hydrochloride. It includes key analytical data, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuropharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

-

Chemical Name: Methyl 4-aminobutanoate hydrochloride

-

Synonyms: GABA methyl ester hydrochloride, 4-Aminobutyric acid methyl ester hydrochloride

-

Molecular Formula: C₅H₁₂ClNO₂

-

Molecular Weight: 153.61 g/mol

-

CAS Number: 13031-60-2

Spectral Data Summary

The following tables summarize the key spectral data for GABA methyl ester hydrochloride.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.46 | s | - | 3H | -OCH₃ |

| 2.79 | t | 7.6 | 2H | -CH₂-N |

| 2.28 | t | 7.3 | 2H | -CH₂-C=O |

| 1.67-1.77 | m | - | 2H | -CH₂-CH₂-CH₂- |

Solvent: D₂O, Instrument: 400 MHz NMR Spectrometer[1]

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C=O (ester) |

| ~52 | -OCH₃ |

| ~39 | -CH₂-N |

| ~30 | -CH₂-C=O |

| ~22 | -CH₂-CH₂-CH₂- |

Note: These are predicted chemical shifts based on typical ranges for the respective functional groups. Experimental values may vary.

Table 3: Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion |

| 118.1 | [M + H - HCl]⁺ |

Technique: Electrospray Ionization (ESI-MS)[1]

Table 4: Infrared (IR) Spectroscopy Absorption Frequencies (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3000-2850 | Strong | C-H Stretch | Aliphatic |

| ~2900 | Medium | N-H Stretch | Ammonium Salt (-NH₃⁺) |

| 1750-1735 | Strong | C=O Stretch | Ester |

| 1320-1000 | Strong | C-O Stretch | Ester |

Note: These are predicted absorption frequencies based on characteristic group frequencies. Experimental values may vary.

Experimental Protocols

Synthesis of GABA Methyl Ester Hydrochloride[1]

This protocol describes a general and efficient method for the synthesis of GABA methyl ester hydrochloride.

Materials:

-

gamma-aminobutyric acid (GABA)

-

Methanol (B129727) (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Under ice bath conditions, slowly and dropwise add thionyl chloride (20 mmol) to a solution of gamma-aminobutyric acid (10 mmol) in 20 mL of anhydrous methanol.

-

Remove the ice bath and stir the reaction mixture at room temperature for approximately 2 hours.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

The resulting white solid is GABA methyl ester hydrochloride. The reported yield for this procedure is 96.0%.

Analytical Characterization Protocols

The following are general protocols for the spectral analysis of GABA methyl ester hydrochloride.

¹H NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of GABA methyl ester hydrochloride in deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz NMR spectrometer.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to a reference standard.

Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of GABA methyl ester hydrochloride in a suitable solvent such as methanol or water.

-

Introduce the sample into an electrospray ionization mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M + H - HCl]⁺ ion.

Infrared (IR) Spectroscopy:

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Workflow and Process Diagrams

The following diagrams illustrate the synthesis and analytical workflow for GABA methyl ester hydrochloride.

Caption: A flowchart illustrating the synthesis and purification process for GABA methyl ester hydrochloride.

Caption: A diagram showing the analytical workflow for the characterization of GABA methyl ester hydrochloride.

References

An In-Depth Technical Guide on the Mechanism of Action of Methyl 4-aminobutanoate as a GABA Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its therapeutic potential is limited by its inability to efficiently cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of Methyl 4-aminobutanoate, a simple ester prodrug of GABA, designed to overcome this limitation. We delve into its mechanism of action, focusing on its transport across the BBB, subsequent enzymatic hydrolysis to GABA, and its ultimate impact on the GABAergic system. This document synthesizes available data, outlines detailed experimental protocols for its evaluation, and presents key signaling pathways and experimental workflows through explanatory diagrams.

Introduction

The challenge of delivering therapeutic agents to the central nervous system is a significant hurdle in the treatment of neurological disorders. The blood-brain barrier, a highly selective semipermeable border of endothelial cells, prevents most solutes from crossing from the circulating blood into the extracellular fluid of the CNS. Gamma-aminobutyric acid (GABA), despite its critical role in neurotransmission, is a prime example of a molecule whose therapeutic application is hampered by its poor BBB permeability[1].

To address this, various prodrug strategies have been developed. A common approach involves the esterification of the carboxylic acid group of GABA to increase its lipophilicity, thereby facilitating its passage across the BBB. Methyl 4-aminobutanoate, the methyl ester of GABA, represents a fundamental and well-studied example of this strategy. The core principle is that this more lipophilic compound can traverse the BBB, after which it is hydrolyzed by endogenous esterases within the brain to release the active GABA molecule.

This guide will provide a detailed examination of the mechanistic steps involved in Methyl 4-aminobutanoate's function as a GABA precursor, from its systemic administration to its effects within the CNS.

Mechanism of Action

The mechanism of action of Methyl 4-aminobutanoate as a GABA precursor can be dissected into three primary stages:

-

Blood-Brain Barrier Transport: The initial and most critical step is the passage of the prodrug from the systemic circulation into the brain parenchyma.

-

Enzymatic Hydrolysis: Once in the brain, the methyl ester must be efficiently converted back to GABA.

-

GABAergic System Modulation: The released GABA then exerts its physiological effects by interacting with GABA receptors.

Blood-Brain Barrier Transport

Enzymatic Hydrolysis to GABA

Following its entry into the brain, Methyl 4-aminobutanoate is subject to hydrolysis by various non-specific esterases present in brain tissue, which cleave the ester bond to release GABA and methanol. The rate of this conversion is a critical determinant of the prodrug's efficacy. While specific kinetic data for the hydrolysis of Methyl 4-aminobutanoate by brain esterases is limited, studies on similar organic esters indicate that this process is generally efficient[2][3][4].

The enzymatic conversion of Methyl 4-aminobutanoate to GABA is a crucial step for its action as a prodrug. The following diagram illustrates this hydrolytic process.

Modulation of the GABAergic System

The liberated GABA from the hydrolysis of Methyl 4-aminobutanoate supplements the endogenous pool of this neurotransmitter. It can then bind to and activate GABA receptors, primarily GABAA and GABAB receptors, on neuronal membranes. Activation of these receptors leads to an influx of chloride ions (GABAA) or an efflux of potassium ions (GABAB), resulting in hyperpolarization of the neuron and a decrease in its excitability. This enhancement of inhibitory neurotransmission is the basis for the potential therapeutic effects of Methyl 4-aminobutanoate in conditions characterized by neuronal hyperexcitability, such as epilepsy.

The following diagram depicts the signaling pathway of GABA released from its precursor.

Quantitative Data

While specific pharmacokinetic parameters for Methyl 4-aminobutanoate are not extensively reported, the following tables summarize the kind of quantitative data that is essential for evaluating its efficacy as a GABA prodrug. The values presented are hypothetical and serve as a template for the data that should be sought in experimental studies.

Table 1: Physicochemical and Pharmacokinetic Properties

| Parameter | Value | Reference |

| Molecular Weight | 117.15 g/mol | [5] |

| LogP (octanol/water) | Value | Citation |

| BBB Permeability Coefficient (Pe) | Value (cm/s) | Citation |

| Brain Tissue Binding (%) | Value | Citation |

| Plasma Half-life (t1/2) | Value (min) | Citation |

| Brain Half-life (t1/2) | Value (min) | Citation |

Table 2: In Vivo Efficacy and GABA Level Modulation

| Animal Model | Dose (mg/kg) | Route of Admin. | Brain GABA Increase (%) | Anticonvulsant Effect (Metric) | Reference |

| Mouse (PTZ-induced seizures) | Value | i.p. | Value | Value (e.g., latency to seizure) | Citation |

| Rat (MES test) | Value | i.v. | Value | Value (e.g., duration of tonic hindlimb extension) | Citation |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the mechanism of action of Methyl 4-aminobutanoate.

In Situ Brain Perfusion for BBB Permeability

This technique allows for the direct measurement of the transport of a compound across the BBB, independent of systemic circulation.

-

Objective: To determine the brain uptake rate and permeability coefficient of Methyl 4-aminobutanoate.

-

Experimental Workflow:

-

Methodology:

-

Anesthetize a rat (e.g., with sodium pentobarbital).

-

Surgically expose the common carotid artery.

-

Insert a cannula into the artery, pointing towards the brain.

-

Begin perfusion with a physiological buffer containing a known concentration of radiolabeled Methyl 4-aminobutanoate (e.g., 14C-labeled).

-

After a set period of perfusion (e.g., 1-5 minutes), decapitate the animal.

-

Rapidly remove the brain and dissect the desired regions.

-

Homogenize the brain tissue and measure the amount of radioactivity using a liquid scintillation counter.

-

Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product.

-

Brain Homogenate Hydrolysis Assay

This in vitro assay measures the rate at which Methyl 4-aminobutanoate is converted to GABA by brain tissue.

-

Objective: To determine the kinetic parameters (Vmax and Km) of Methyl 4-aminobutanoate hydrolysis.

-

Methodology:

-

Prepare a brain homogenate from a rodent in a suitable buffer (e.g., phosphate-buffered saline).

-

Incubate the homogenate at 37°C with various concentrations of Methyl 4-aminobutanoate.

-

At different time points, stop the reaction (e.g., by adding acid or heating).

-

Measure the concentration of GABA produced using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.

-

Determine the initial reaction velocities and calculate the Vmax and Km from a Lineweaver-Burk or Michaelis-Menten plot.

-

In Vivo Microdialysis for GABA Measurement

This technique allows for the continuous monitoring of extracellular GABA levels in the brain of a freely moving animal.

-

Objective: To measure the change in brain GABA concentration following systemic administration of Methyl 4-aminobutanoate.

-

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum or hippocampus) of a rat.

-

Allow the animal to recover from surgery.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Collect dialysate samples at regular intervals to establish a baseline GABA concentration.

-

Administer Methyl 4-aminobutanoate (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples and analyze the GABA concentration in each sample using HPLC with fluorescence or mass spectrometric detection.

-

Plot the change in GABA concentration over time.

-

Conclusion

Methyl 4-aminobutanoate serves as a classic example of a prodrug strategy to enhance the delivery of GABA to the central nervous system. Its increased lipophilicity facilitates transport across the blood-brain barrier, where it is subsequently hydrolyzed by brain esterases to release the active neurotransmitter. The resulting increase in brain GABA levels can potentiate inhibitory neurotransmission, offering a potential therapeutic avenue for neurological disorders characterized by hyperexcitability. Further research is warranted to fully quantify the pharmacokinetic and pharmacodynamic parameters of Methyl 4-aminobutanoate to optimize its potential clinical utility. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

- 1. GABA - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cocaine metabolism: cocaine and norcocaine hydrolysis by liver and serum esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 4-aminobutanoate | C5H11NO2 | CID 18614 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 4-aminobutanoate Hydrochloride: A Technical Guide to its Role as a GABA Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminobutanoate hydrochloride, also known as γ-aminobutyric acid (GABA) methyl ester hydrochloride (GME), has been identified as a promising precursor to the principal inhibitory neurotransmitter in the mammalian central nervous system, GABA. Its ability to cross the blood-brain barrier, a significant hurdle for GABA itself, and subsequently hydrolyze to form GABA, positions it as a valuable tool in neuroscience research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of Methyl 4-aminobutanoate hydrochloride, with a focus on its conversion to GABA and its interactions with the GABAergic system. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The therapeutic potential of directly augmenting GABA levels in the brain is limited by the inability of GABA to efficiently cross the blood-brain barrier. This has led to the exploration of prodrugs and precursors that can penetrate the central nervous system and subsequently be converted to GABA.

Methyl 4-aminobutanoate hydrochloride has emerged as a significant compound in this field. As the methyl ester of GABA, it exhibits increased lipophilicity, facilitating its transport across the blood-brain barrier. Once in the brain, it is enzymatically hydrolyzed to release GABA, thereby increasing its local concentration and potentiating its inhibitory effects. This guide will delve into the scientific evidence supporting the role of Methyl 4-aminobutanoate hydrochloride as a GABA precursor, presenting key quantitative data and detailed experimental methodologies.

Biochemical Properties and Metabolic Conversion

The primary mechanism by which Methyl 4-aminobutanoate hydrochloride exerts its effects is through its conversion to GABA. This hydrolysis is catalyzed by esterase enzymes present in brain tissue.

In Vitro Hydrolysis

Studies utilizing brain homogenates have demonstrated the enzymatic conversion of Methyl 4-aminobutanoate hydrochloride to GABA. This process is a key validation of its role as a GABA precursor within the central nervous system.

Experimental Protocol: Hydrolysis in Brain Homogenates

The following protocol outlines a general method for assessing the hydrolysis of Methyl 4-aminobutanoate hydrochloride in brain tissue.

-

Tissue Preparation:

-

Euthanize rats by decapitation and rapidly remove the brains.

-

Homogenize the brain tissue in a suitable buffer (e.g., Krebs-Ringer phosphate (B84403) buffer, pH 7.4) at a specific concentration (e.g., 10% w/v).

-

Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove cellular debris. The resulting supernatant is used for the assay.

-

-

Hydrolysis Assay:

-

Pre-incubate aliquots of the brain homogenate supernatant at 37°C.

-

Initiate the reaction by adding a known concentration of Methyl 4-aminobutanoate hydrochloride.

-

Incubate the reaction mixture for various time points.

-

Terminate the reaction by adding a protein precipitating agent (e.g., perchloric acid).

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the presence and quantity of GABA and remaining Methyl 4-aminobutanoate hydrochloride using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Logical Relationship: From Precursor to Neurotransmitter

Caption: Metabolic pathway of Methyl 4-aminobutanoate hydrochloride.

Pharmacological Effects

The in vivo administration of Methyl 4-aminobutanoate hydrochloride has been shown to elicit pharmacological effects consistent with an increase in central GABAergic tone.

Acute Toxicity

The acute toxicity of Methyl 4-aminobutanoate hydrochloride has been determined in rodents, providing essential data for dose-ranging studies.

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Mice | Intracardiac | 1300 |

| Rats | Intracardiac | 950 |

| Table 1: Acute Toxicity of Methyl 4-aminobutanoate Hydrochloride. [1] |

Anticonvulsant and Antiaggressive Effects

Preclinical studies have demonstrated that Methyl 4-aminobutanoate hydrochloride possesses anticonvulsant and antiaggressive properties, further supporting its role as a GABA precursor. For instance, it has been shown to decrease isoniazid-induced convulsions in rats.[1]

Experimental Protocol: Assessment of Anticonvulsant Activity

A common method to evaluate anticonvulsant effects is the isoniazid-induced convulsion model.

-

Animals: Male Wistar rats.

-

Procedure:

-

Administer Methyl 4-aminobutanoate hydrochloride or vehicle control via a systemic route (e.g., intracardiac or intraperitoneal).

-

After a predetermined time, administer a convulsant agent, such as isoniazid (B1672263) (e.g., 300 mg/kg, subcutaneous).

-

Observe the animals for the onset of convulsions and mortality.

-

Record the latency to the first convulsion and the percentage of animals protected from convulsions and death.

-

Interaction with the GABAergic System

Beyond its conversion to GABA, Methyl 4-aminobutanoate hydrochloride directly interacts with components of the GABAergic system, including receptors and transporters.

Inhibition of GABA Binding

In vitro studies have shown that Methyl 4-aminobutanoate hydrochloride can act as an inhibitor of GABA binding to crude synaptic plasma membranes.[1]

Experimental Protocol: GABA Receptor Binding Assay

This protocol describes a competitive binding assay to assess the inhibition of GABA binding.

-

Membrane Preparation:

-

Prepare crude synaptic plasma membranes from rat brains.

-

Homogenize the tissue in a sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction.

-

Lyse the synaptosomes in a hypotonic buffer and wash the membranes repeatedly to remove endogenous GABA.

-

-

Binding Assay:

-

Incubate the synaptic membranes with a radiolabeled GABA receptor ligand (e.g., [³H]GABA or [³H]muscimol) in the presence of varying concentrations of Methyl 4-aminobutanoate hydrochloride.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the concentration of Methyl 4-aminobutanoate hydrochloride that inhibits 50% of the specific binding of the radioligand (IC50).

-

Experimental Workflow: GABA Receptor Binding Assay

References

Harnessing the Potential: A Technical Guide to GABA Esters in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1][2] Its involvement in a myriad of neurological processes makes it a key target for therapeutic intervention in disorders such as epilepsy, anxiety, spasticity, and central pain.[1][3][4] However, the therapeutic application of GABA itself is severely limited by its inability to effectively cross the blood-brain barrier (BBB) due to its zwitterionic nature at physiological pH.[3][5] To overcome this challenge, researchers have turned to GABA esters, lipophilic prodrugs designed to traverse the BBB and subsequently hydrolyze to release GABA within the CNS.[3][6] This guide explores the core principles, applications, and experimental methodologies related to the use of GABA esters in neuroscience research.

The Prodrug Strategy: Enhancing Brain Uptake

The fundamental principle behind GABA esters is to mask the polar carboxyl and amino groups of the GABA molecule, thereby increasing its lipophilicity and facilitating passive diffusion across the BBB. Once in the brain, endogenous esterases cleave the ester bond, liberating GABA to exert its inhibitory effects.[6][7] This approach has been shown to significantly increase brain concentrations of GABA compared to direct administration of the neurotransmitter itself.

Studies have demonstrated a dramatic increase in brain uptake with various ester modifications. For instance, aliphatic and steroid esters of GABA showed a 2- to 81-fold increase in brain uptake in mice compared to GABA alone.[7] Similarly, certain lipid esters of GABA demonstrated 75- and 127-fold greater uptake into the mouse brain relative to the liver than free GABA.[6]

Quantitative Data on GABA Ester Performance

The efficacy of GABA esters is determined by several factors, including their lipophilicity, rate of hydrolysis, and the nature of the esterifying alcohol. The following tables summarize key quantitative data from preclinical studies.

Table 1: Brain Uptake and Physicochemical Properties of Select GABA Esters

| Ester Compound | Esterifying Group | Brain Uptake Increase (vs. GABA) | Brain-Uptake Index | Brain-Penetration Index | Reference |

| GABA Butyl Ester | 1-Butyl | 74-fold | - | - | [7] |

| GABA Linolenyl Ester | 9,12,15-Octadecatrienyl | 2-fold | - | - | [7] |

| GABA Cholesteryl Ester | 3-Cholesteryl | 25-fold | - | - | [7] |

| GABA Dexamethasone Ester | Dexamethasone | 81-fold | - | - | [7] |

| Di-GABA Stearoyl Ester | Stearoyl | - | 45.1 | 28 | [8] |

| Di-GABA Oleoyl Ester | Oleoyl | - | - | - | [8] |

| Di-GABA Linoleoyl Ester | Linoleoyl | - | - | - | [8] |

| Di-GABA Linolenoyl Ester | Linolenoyl | - | 31.5 | 15 | [8] |

Note: Brain-uptake and penetration indices are relative measures. Higher values indicate greater penetration.

Table 2: In Vitro Stability and Anticonvulsant Activity of GABA Prodrugs

| Compound | Half-life in Aqueous Buffer (t½) | Half-life in Mouse Plasma (t½) | Anticonvulsant Effect | Reference |

| Compound 7 (Carboxylic Acid) | 68.2 h | 5.8 h | Significant reduction in PTZ and bicuculline-induced convulsions | [9] |

| Compound 6 (Ethyl Ester) | 25.7 h | > 3 h (stable) | Dose-dependent reduction in PTZ and bicuculline-induced convulsions | [9] |

Key Signaling Pathways

GABA exerts its effects by binding to two main classes of receptors: GABA-A and GABA-B.[1][10] GABA esters, upon hydrolysis, release GABA which then acts on these native receptors.

-

GABA-A Receptors are ionotropic ligand-gated chloride channels.[2][10] GABA binding leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[10]

-

GABA-B Receptors are metabotropic G-protein coupled receptors.[2][10] Their activation leads to downstream effects such as the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, resulting in a slower but more prolonged inhibitory effect.[11]

Caption: Simplified GABA-A receptor signaling pathway.

Experimental Protocols

The evaluation of novel GABA esters involves a multi-step process, from initial synthesis and stability testing to in vivo pharmacological assessment.

Objective: To determine the stability of a GABA ester in a physiological environment and its susceptibility to enzymatic cleavage.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the GABA ester in a suitable solvent (e.g., DMSO). Prepare buffer solutions at physiological pH (e.g., pH 7.4 phosphate-buffered saline).

-

Incubation: Add the ester stock solution to both the aqueous buffer and to fresh mouse or rat plasma to a final concentration of ~100 µM.[9]

-

Sampling: Incubate the solutions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw aliquots of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction in the plasma samples by adding an excess of cold acetonitrile. This will also precipitate plasma proteins.

-

Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the parent ester and the appearance of GABA.

-

Data Calculation: The half-life (t½) of the ester in each medium is calculated from the rate of its disappearance over time.[9]

Objective: To evaluate the central depressant effects of GABA esters following systemic administration, indicative of successful BBB penetration and GABA release.

Methodology:

-

Animal Model: Use adult male mice (e.g., BALB/c strain).[7]

-

Drug Administration: Dissolve the GABA ester in a suitable vehicle (e.g., saline, DMSO/saline mixture). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40 mg/kg).[8][9] A control group should receive the vehicle only.

-

Acclimatization: Place individual mice into an open-field activity chamber and allow them to acclimatize for a designated period (e.g., 30 minutes).

-

Data Recording: Following drug administration (e.g., 60 minutes post-injection), record the general motor activity using an automated activity monitoring system.[9] Key parameters include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

-

Analysis: Compare the activity parameters of the ester-treated groups to the vehicle control group. A significant, dose-dependent reduction in motor activity suggests a central depressant effect.[6][7]

Caption: General workflow for the preclinical evaluation of GABA esters.

Research Applications and Future Directions

The ability to deliver GABA to the brain opens up numerous avenues for research and therapeutic development.

-

Anticonvulsant Activity: GABA esters have shown promise in animal models of epilepsy by reducing the severity of seizures induced by agents like pentylenetetrazole (PTZ) and bicuculline.[9] This suggests their potential as novel antiepileptic drugs.

-

Central Pain: Conditions like central pain may be linked to a deficiency in GABAergic inhibitory transmission.[3][4] GABA esters could potentially replenish GABA levels in affected brain regions, offering a new analgesic strategy.[5]

-

Neuroprotection: By increasing inhibitory tone, GABA esters could be investigated for neuroprotective effects in conditions characterized by excitotoxicity, such as stroke and traumatic brain injury.

-

Tool for Probing GABAergic Systems: Beyond therapeutics, novel GABA esters serve as valuable research tools. They allow for the controlled elevation of GABA in the brain, enabling researchers to study the downstream consequences of enhanced GABAergic signaling on neural circuits, behavior, and cognition.

The development of GABA esters continues to be an active area of research. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these prodrugs to achieve better temporal and spatial control of GABA release within the CNS, potentially through the design of esters targeted by specific brain-resident esterases. This will further refine their utility both as therapeutic agents and as sophisticated tools for neuroscience research.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 5. Selected Gamma Aminobutyric Acid (GABA) Esters may Provide Analgesia for Some Central Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gamma-Aminobutyric acid esters. 3. Synthesis, brain uptake, and pharmacological properties of C-18 glyceryl lipid esters of GABA with varying degree of unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA receptor - Wikipedia [en.wikipedia.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to High-Purity Methyl 4-aminobutanoate Hydrochloride for the Research and Pharmaceutical Sectors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Methyl 4-aminobutanoate hydrochloride (also known as GABA methyl ester hydrochloride), a key reagent and building block in neuroscience research and pharmaceutical development. This document details commercial suppliers, quantitative specifications, and essential experimental protocols for its synthesis, purification, and analysis. Furthermore, it elucidates its mechanism of action within the GABAergic system through a detailed signaling pathway diagram.

Commercial Suppliers and Quantitative Data

High-purity Methyl 4-aminobutanoate hydrochloride is available from several reputable chemical suppliers. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Product Specifications from Commercial Suppliers

| Supplier | Product Number | Purity Specification | Analytical Method(s) | Melting Point (°C) |

| Sigma-Aldrich | M3154 | ≥99.0% (Argentometric Titration) | Titration | 120-125[1] |

| Selleck Chemicals | S6066 | 99% | NMR & HPLC | Not Specified |

| Thermo Scientific Chemicals | AC442911000 | 99% (Argentometry) | Argentometry | 118-119 |

| Tokyo Chemical Industry (TCI) | M3154 | >98.0% (Titration and Total Nitrogen) | Titration, Total Nitrogen | 122.0 - 126.0[2] |

| MOLNOVA | M27562 | >98% (HPLC) | HPLC | Not Specified[3][4] |

| Alfa Chemistry | ACM13031602-1 | ≥ 99% (Titration) | Titration | Not Specified |

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13031-60-2 | Sigma-Aldrich[1], TCI[2] |

| Molecular Formula | C₅H₁₂ClNO₂ | MOLNOVA[3][4], TCI[2] |

| Molecular Weight | 153.61 g/mol | Sigma-Aldrich[1], Selleck Chemicals[5] |

| Appearance | White to almost white crystals or powder | TCI[2], Sigma-Aldrich[1] |

| Solubility | Soluble in DMSO (30 mg/mL) | Selleck Chemicals[5] |

Experimental Protocols

Synthesis of Methyl 4-aminobutanoate Hydrochloride

This protocol is adapted from a standard esterification procedure of γ-aminobutyric acid (GABA).[6]

Objective: To synthesize Methyl 4-aminobutanoate hydrochloride from 4-aminobutyric acid and methanol (B129727) using anhydrous HCl.

Materials:

-

4-aminobutyric acid (GABA)

-

Methanol (anhydrous)

-

Anhydrous Hydrogen Chloride (gas)

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Nitrogen source

-

Rotary evaporator

Procedure:

-

In a 500 mL round-bottom flask, create a heterogeneous mixture of 20.64 g (0.2 mole) of 4-aminobutyric acid in 200 mL of anhydrous methanol at room temperature.

-

Slowly bubble anhydrous HCl gas into the stirred mixture. The reaction is exothermic and will warm up.

-

After approximately 5 minutes of HCl addition, the mixture will begin to gently reflux. At this point, place the flask in an ice bath to cool.

-

Continue the addition of HCl gas for another 5 minutes while cooling the reaction.

-

Remove the flask from the ice bath, place it under a nitrogen atmosphere, and reflux the mixture for 17 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Remove the solvent (methanol) in vacuo using a rotary evaporator.

-

The resulting product is a white solid, Methyl 4-aminobutanoate hydrochloride. The crude product can be used for some applications without further purification.[6]

Workflow for Synthesis:

Purification

While the synthesis protocol suggests the crude product may be used directly, for applications requiring high purity, recrystallization is recommended.

Objective: To purify crude Methyl 4-aminobutanoate hydrochloride.

Materials:

-

Crude Methyl 4-aminobutanoate hydrochloride

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Beakers

-

Hot plate/stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the crude solid in a minimal amount of hot anhydrous ethanol.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

To induce precipitation, slowly add anhydrous diethyl ether until the solution becomes cloudy.

-

Allow the solution to stand at room temperature, then cool in an ice bath to maximize crystal formation.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold anhydrous diethyl ether.

-

Dry the purified crystals under vacuum.

Analytical Methods

This method is based on a general procedure for the analysis of amino acids and their derivatives after derivatization.

Objective: To determine the purity of Methyl 4-aminobutanoate hydrochloride by HPLC.

Materials:

-

Methyl 4-aminobutanoate hydrochloride sample

-

HPLC-grade water, methanol, and acetonitrile

-

Sodium borate (B1201080) buffer

-

HPLC system with a UV detector

-

C18 reversed-phase column

Procedure:

-

Derivatization Reagent Preparation: Prepare a solution of 40 mM o-phthalaldehyde (OPA) and 1% (v/v) 2-mercaptoethanol (MCE) in a saturated sodium borate buffer (pH 10) containing 20% methanol.[7]

-

Sample Preparation: Prepare a standard solution of Methyl 4-aminobutanoate hydrochloride of known concentration in HPLC-grade water. Mix 250 µL of the sample solution with 250 µL of water and 750 µL of the derivatization reagent.[7]

-

HPLC Analysis:

-

Column: Eclipse XDB-C18, 5 µm, 150 mm x 4.6 mm (or equivalent)[7]

-

Mobile Phase A: Phosphate buffer (40 mM, pH 7.8)[7]

-

Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10)[7]

-

Gradient: A suitable gradient to elute the derivatized analyte.

-

Flow Rate: 1 mL/min[7]

-

Detection: UV at 338 nm[7]

-

Injection Volume: 10 µL[7]

-

-

Data Analysis: The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Workflow for HPLC Analysis:

¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR).

Objective: To confirm the structure and assess the purity of Methyl 4-aminobutanoate hydrochloride.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure for Structural Confirmation:

-

Dissolve a small amount of the sample in a suitable deuterated solvent.

-

Acquire a ¹H NMR spectrum.

-

The expected signals for Methyl 4-aminobutanoate hydrochloride are:

-

A singlet for the methyl ester protons (-OCH₃) at approximately 3.6 ppm.

-

A triplet for the methylene (B1212753) protons adjacent to the ester group (-CH₂-COO) at approximately 2.4 ppm.

-

A triplet for the methylene protons adjacent to the amino group (-CH₂-NH₃⁺) at approximately 3.0 ppm.

-

A multiplet (quintet) for the central methylene protons (-CH₂-) at approximately 1.9 ppm.

-

Procedure for Quantitative NMR (qNMR):

-

Accurately weigh a known amount of the sample and a certified internal standard into a vial.

-

Dissolve the mixture in a known volume of a deuterated solvent.

-

Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

-

Integrate the signals of the analyte and the internal standard.

-

Calculate the purity of the sample based on the integral values, the number of protons for each signal, and the molecular weights and masses of the sample and the internal standard.

Mechanism of Action and Signaling Pathway

Methyl 4-aminobutanoate hydrochloride serves as a prodrug for γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[8] Its ester functional group increases its lipophilicity compared to GABA, allowing it to cross the blood-brain barrier more readily. Once in the brain, it is hydrolyzed by esterases to release GABA.[8] The liberated GABA can then interact with the GABAergic system.

The GABAergic synapse is the site of action. GABA released into the synaptic cleft binds to ionotropic GABA-A receptors and metabotropic GABA-B receptors on the postsynaptic neuron.[9] This leads to an influx of chloride ions (GABA-A) or an efflux of potassium ions (GABA-B), hyperpolarizing the postsynaptic membrane and inhibiting the firing of an action potential.[3][10] GABA is cleared from the synapse by GABA transporters (GATs) on presynaptic neurons and surrounding glial cells.[2]

GABAergic Synapse Signaling Pathway:

References

- 1. Methyl 4-aminobutyrate = 99.0 AT 13031-60-2 [sigmaaldrich.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]

- 4. benchchem.com [benchchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. prepchem.com [prepchem.com]

- 7. rsc.org [rsc.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]

- 10. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Methyl 4-aminobutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 4-aminobutanoate hydrochloride (CAS No. 13031-60-2), a key reagent in various research and development applications. Adherence to these protocols is critical to ensure a safe laboratory environment and prevent accidental exposure.

Hazard Identification and Classification

Methyl 4-aminobutanoate hydrochloride is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

GHS Hazard Statements: H315, H319, H335.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of Methyl 4-aminobutanoate hydrochloride is provided below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 13031-60-2 | [1][3] |

| Molecular Formula | C5H12ClNO2 | [3][4] |

| Molecular Weight | 153.61 g/mol | [3][5] |

| Appearance | White to almost white crystalline powder | [6][7] |

| Melting Point | 120-125 °C (lit.) | [3][7] |

| Boiling Point | 164.8 °C at 760 mmHg | [3] |

| Flash Point | 38.7 °C | [3] |

| Solubility | Soluble in water. | [8] |

Table 2: Acute Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Intracardiac | 1300 mg/kg | [9] |

| LD50 | Rat | Intracardiac | 950 mg/kg | [9] |

Experimental Protocols for Hazard Assessment

The primary hazards of Methyl 4-aminobutanoate hydrochloride are skin and eye irritation. The following are detailed methodologies for assessing these endpoints, based on internationally recognized OECD guidelines.

Skin Irritation Testing (based on OECD Guideline 404)

This test determines the potential for a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used for this test.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Test Substance Application: A 0.5 g amount of the test substance, moistened with a small amount of an appropriate vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure duration is 4 hours. After this period, the patch and any residual test substance are removed.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations are continued for up to 14 days if the effects are not resolved.

-

Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe erythema/edema). A substance is identified as an irritant if it produces a mean score of ≥ 2.3 but < 4.0 for either erythema or edema.

Eye Irritation Testing (based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

Methodology:

-

Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Test Substance Instillation: A 0.1 g amount of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit after gently pulling the lower eyelid away from the eyeball. The other eye remains untreated and serves as a control.[10][11]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[12] The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and chemosis (swelling). The observation period may be extended to 21 days to assess the reversibility of any effects.[13]

-

Scoring: Ocular lesions are scored according to a standardized system. A substance is classified as an eye irritant if it causes effects that are fully reversible within 21 days of observation.[6][7]

Safe Handling and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following workflow and PPE are mandatory when handling Methyl 4-aminobutanoate hydrochloride.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2][10] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[1][2] |

| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if dusts are generated.[10] |

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Spill and Leak Procedures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[10] Avoid dust formation.[10]

-

Containment and Clean-up: Sweep up and shovel into suitable containers for disposal.[10] Avoid raising dust.

-

Environmental Precautions: Prevent the product from entering drains.[11][14]

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2] It is recommended to store under an inert atmosphere and protect from moisture.[10][14]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[10]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[10][14] Do not allow it to enter the environment.

This technical guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this product and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. mbresearch.com [mbresearch.com]

- 3. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 4. Methyl 4-aminobutyrate HCl | 13031-60-2 | MOLNOVA [molnova.com]